molecular formula C14H19FN2O4 B6302737 t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 2197064-31-4

t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate

Cat. No.: B6302737
CAS No.: 2197064-31-4
M. Wt: 298.31 g/mol
InChI Key: ZGLRAZQAQPWUMF-BOPFTXTBSA-N
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Description

T-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate is a useful research compound. Its molecular formula is C14H19FN2O4 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13288525 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, leading to an accumulation of neurotransmitters and subsequent physiological effects.

Cellular Effects

The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in immune response and antioxidant defense . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This mechanism of action is crucial for its potential therapeutic applications, as it can modulate biochemical pathways involved in disease processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved metabolic regulation . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the biosynthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(18)16-8-11(17-19)9-5-6-12(20-4)10(15)7-9/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLRAZQAQPWUMF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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